Cyclohexene

Catalog No.
S574702
CAS No.
110-83-8
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexene

CAS Number

110-83-8

Product Name

Cyclohexene

IUPAC Name

cyclohexene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2

InChI Key

HGCIXCUEYOPUTN-UHFFFAOYSA-N

SMILES

C1CCC=CC1

Solubility

Insoluble (NIOSH, 2016)
0.00 M
MISCIBLE IN BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER
Miscible with ethanol, ether, acetone, and benzene
In water, 213 mg/L at 25 °C
Solubility in water: none
Insoluble

Synonyms

cyclohexene

Canonical SMILES

C1CCC=CC1

Organic Synthesis:

  • Precursor for various chemicals: Cyclohexene serves as a versatile building block for synthesizing numerous valuable chemicals, including nylon precursors (adipic acid, caprolactam) and pharmaceuticals (Clidanac, MK-346, Trandolapril). These applications heavily rely on the reactivity of the double bond, allowing for diverse functional group modifications. Source: Chemoxy International:

Catalysis Research:

  • Reaction model molecule: Cyclohexene is often employed as a model molecule in research on catalysis, particularly in hydrogenation reactions. Studying how catalysts, like transition metals, affect cyclohexene's conversion to cyclohexane provides valuable insights into reaction mechanisms and catalyst design for various industrial processes.

Material Science:

  • Polymer synthesis and modification: The presence of the double bond enables cyclohexene to participate in polymerization reactions, leading to the formation of various polymers with potential applications in diverse fields. Additionally, the double bond allows for further chemical modifications of existing polymers, tailoring their properties for specific needs. Source: ScienceDirect

Biological Applications:

  • Investigating protein function: While not as common as other applications, cyclohexene derivatives, like 3,4-epoxy-1-cyclohexene, can be used as probes in biochemistry research. They can help study the structure and function of proteins and other biomolecules by selectively modifying their reactive sites. Source: Santa Cruz Biotechnology

Cyclohexene is a six-membered cyclic alkene with the chemical formula C6H10C_6H_{10}. It features a double bond between two of its carbon atoms, making it an unsaturated hydrocarbon. Cyclohexene is a colorless liquid at room temperature and possesses a characteristic odor reminiscent of detergent. Its melting point is approximately -104 degrees Celsius, and it has a boiling point of about 83 degrees Celsius. The compound is notable for its reactivity, particularly in electrophilic addition reactions due to the presence of the double bond .

Cyclohexene is a flammable liquid with a low flash point (-6 °C) and a high vapor pressure. It can readily form explosive vapor-air mixtures []. Inhalation and skin contact with cyclohexene can cause irritation. Prolonged or repeated exposure may have negative health effects, although specific data is limited [].

Typical of alkenes:

  • Electrophilic Addition: Cyclohexene reacts with bromine in an electrophilic addition reaction to form 1,2-dibromocyclohexane. This reaction is characterized by the loss of the red-brown color of bromine, indicating the formation of a colorless product .
  • Hydrogenation: Cyclohexene can be hydrogenated to yield cyclohexane in the presence of catalysts such as palladium or platinum. This reaction adds hydrogen across the double bond, converting the alkene into an alkane .
  • Oxidation: Cyclohexene can be oxidized using potassium permanganate, which results in the formation of diols. The reaction proceeds through the formation of a cyclic manganate ester intermediate .

The most common method for synthesizing cyclohexene involves the dehydration of cyclohexanol using strong acids such as sulfuric acid or phosphoric acid. The general reaction can be summarized as follows:

C6H11OHH2SO4C6H10+H2OC_6H_{11}OH\xrightarrow{H_2SO_4}C_6H_{10}+H_2O

In this process, cyclohexanol loses a water molecule to form cyclohexene. Other methods include:

  • Diels-Alder Reactions: Cyclohexene can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations.
  • Cracking of Hydrocarbons: High-temperature cracking processes can yield cyclohexene from larger hydrocarbons .

Cyclohexene serves various industrial and research purposes:

  • Solvent: It is used as a solvent in organic reactions due to its ability to dissolve many organic compounds.
  • Intermediate: Cyclohexene is an important intermediate in the synthesis of various chemicals, including nylon and other polymers.
  • Chemical Feedstock: It is utilized in producing cyclohexanol and other derivatives used in plastics and synthetic fibers .

Studies on cyclohexene's interactions primarily focus on its reactivity with other chemicals. For example:

  • Reactivity with Halogens: Cyclohexene's double bond allows it to react readily with halogens like bromine and chlorine, leading to halogenated products.
  • Oxidative Reactions: Its behavior in oxidative environments has been studied to understand its stability and potential degradation pathways in various conditions .

Cyclohexene shares structural similarities with several other cyclic alkenes. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
CyclopenteneC5H8Smaller ring structure; more strain due to fewer carbons.
CycloocteneC8H14Larger ring; less strain; more stable under certain conditions.
1-HexeneC6H12Linear alkene; lacks cyclic structure; more stable due to saturation.
1,3-CyclohexadieneC6H8Contains two double bonds; more reactive than cyclohexene.

Cyclohexene's unique six-membered ring structure with one double bond distinguishes it from these compounds, particularly regarding its reactivity and applications in synthetic chemistry .

Dehydration of Cyclohexanol

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of cyclohexanol remains the most widely studied method for cyclohexene synthesis. The reaction proceeds via a three-step mechanism involving protonation, carbocation formation, and deprotonation [1] [3]. In the first step, phosphoric acid protonates the hydroxyl group of cyclohexanol, forming an oxonium ion. This step is slightly exothermic and facilitates the subsequent elimination of water [1]. The second step involves the formation of a cyclohexyl carbocation intermediate, which is highly endothermic and constitutes the rate-limiting step [1]. Finally, a base (often water) abstracts a β-hydrogen from the carbocation, resulting in the formation of cyclohexene and regenerating the acid catalyst [1] [3].

The reaction’s equilibrium favors alkene formation at elevated temperatures due to the entropic advantage of releasing water vapor. However, excessive heating can lead to side reactions such as polymerization or further dehydration to form bicyclic byproducts. Gas chromatography (GC) and infrared (IR) spectroscopy are routinely employed to monitor reaction progress and verify product purity [3].

Optimization Strategies for Cyclohexanol Dehydration

Optimizing cyclohexene yield requires careful control of reaction conditions. Fractional distillation is critical for separating cyclohexene (boiling point: 83°C) from unreacted cyclohexanol (boiling point: 161°C) and water [2] [3]. Slow distillation rates minimize co-distillation of cyclohexanol, while ice-cooled collection vessels prevent volatile product loss [3]. In one study, a 47% yield was achieved using 80% phosphoric acid, with losses attributed to residual product in the distillation apparatus [2]. Introducing high-boiling solvents like toluene during distillation can improve recovery, though this complicates purification [2].

Catalyst selection also impacts efficiency. Concentrated phosphoric acid (85%) outperforms sulfuric acid due to reduced side reactions, while heterogeneous catalysts like zeolites enable easier separation [7]. Recent advances in Sn-doped catalysts demonstrate enhanced dehydration rates by stabilizing carbocation intermediates through Lewis acid interactions [7].

Industrial-Scale Production Methodologies

Industrial production of cyclohexene via cyclohexanol dehydration employs continuous distillation systems to handle large volumes. Reactors operate under reflux conditions with phosphoric acid concentrations maintained at 80–85% to balance reactivity and corrosion mitigation [3] [8]. Catalyst recycling is prioritized to reduce costs, with spent acid neutralized and repurposed in wastewater treatment. Automated GC systems ensure real-time quality control, while fractional distillation columns achieve >95% purity in the final product [8].

Oxidative Dehydrogenation of Cyclohexane

Catalytic Systems for Oxidative Dehydrogenation

Oxidative dehydrogenation (ODH) of cyclohexane offers a direct route to cyclohexene while avoiding the energy-intensive steps of alcohol dehydration. Tungsten trioxide (WO₃) catalysts with oxygen vacancies exhibit high selectivity (up to 89%) for cyclohexene by facilitating partial dehydrogenation [4]. Cobalt ferrite nanoparticles supported on reduced graphene oxide (RGO) selectively produce cyclohexene through oxygen-derived intermediates, whereas unsupported particles favor complete dehydrogenation to benzene [5]. Vanadium phosphate (VPO) catalysts modified with acetic acid achieve near-100% selectivity for cyclohexene by stabilizing reactive intermediates like 1,3-cyclohexadiene [6].

Reaction Parameters Influencing Selectivity

ODH selectivity hinges on temperature, oxygen partial pressure, and catalyst morphology. Low temperatures (150–250°C) favor cyclohexene formation, while temperatures >300°C promote benzene and CO₂ production [4] [5]. Oxygen-deficient environments enhance cyclohexene yields by limiting overoxidation, as demonstrated by WO₃ catalysts under anaerobic conditions [4]. Adding acetic acid to VPO systems suppresses total combustion by modulating surface acidity, achieving 98% cyclohexene selectivity at 240°C [6]. Particle size also plays a role: Smaller CoFe₂O₄ nanoparticles (7 nm) on RGO suppress benzene formation by masking active Fe³⁺ sites responsible for full dehydrogenation [5].

Alternative Synthetic Routes

Enzymatic and Biocatalytic Approaches

Enzymatic dehydrogenation of cyclohexane remains underexplored due to the inertness of C–H bonds in alkanes. Preliminary studies suggest that cytochrome P450 enzymes could mediate selective dehydrogenation under mild conditions, though yields are currently negligible compared to conventional methods.

Green Chemistry Methodologies

Solvent-free dehydration using microwave irradiation reduces energy consumption by 40% compared to traditional heating [7]. Ionic liquids like [BMIM][HSO₄] serve as dual acid catalysts and solvents, enabling cyclohexene yields of 68% at 100°C [7]. Photocatalytic systems using TiO₂ or WO₃ under UV light offer a renewable pathway, though scalability challenges persist [4].

Physical Description

Cyclohexene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 20°F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet odor.

Color/Form

Colorless liquid

XLogP3

2.9

Boiling Point

181 °F at 760 mm Hg (NIOSH, 2016)
82.9 °C
83 °C at 760 mm Hg
83 °C
181°F

Flash Point

11 °F (NIOSH, 2016)
<20 °F (<-7 °C) (Closed cup)
11 °F CC
-6 °C c.c.
11°F

Vapor Density

2.8 (Air = 1)
Relative vapor density (air = 1): 2.8

Density

0.81 (NIOSH, 2016)
0.8110 at 20 °C/4 °C
Relative density (water = 1): 0.81
0.81

LogP

2.86 (LogP)
log Kow = 2.86
2.86

Odor

Sweet odo

Melting Point

-154 °F (NIOSH, 2016)
-103.5 °C
-104 °C
-154°F

UNII

12L0P8F7GN

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (94.79%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H311 (40.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H411 (55.21%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

67 mm Hg (NIOSH, 2016)
89.00 mmHg
89.0 mm Hg at 25 °C (est)
Vapor pressure, kPa at 20 °C: 8.9
67 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

110-83-8
7493-04-1
15650-80-3

Wikipedia

Cyclohexene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Cyclohexene is prepared by dehydration of cyclohexanol by thermal reaction of a ethylene-propylene-butadiene mixture.
Prepared by dehydration of cyclohexanol at high temps over various catalysts.
In Japan, cyclohexene is synthesized in a closed system by catalytic hydrogenation of benzene, isolated by fractionation.

General Manufacturing Information

Cyclohexene: ACTIVE
Cyclohexene occurs in coal tar.
In Japan, cyclohexene is synthesized in a closed system by catalytic hydrogenation of benzene, isolated by fractionation, stored temporarily in storage tanks and used solely as an intermediate for cyclohexanol synthesis in the same factory. Workers take quality control samples of fractionated cyclohexene once a day and stored cyclohexene once a month. ... Workers wear goggles and protecting gloves during sampling, exposure through dermal contact is therefore expected to be minimal.

Analytic Laboratory Methods

MONITORING METHOD: ANALYTE: CYCLOHEXENE; MATRIX: AIR; RANGE: 510-2030 MG/CU M; PROCEDURE: ADSORPTION ON CHARCOAL, DESORPTION WITH CARBON DISULFIDE, GAS CHROMATOGRAPHY.
NIOSH Method #1500. Hydrocarbons 36-126 °C BP. Gas chromatography with FID detection, estimated limit of detection 0.001 - 0.01 mg/sample with capillary column.
Cyclohexene can be quantified using IR and UV spectroscopy, coulometric titration, NMR spectroscopy, and gas chromatography.

Storage Conditions

Fireproof. Separated from strong oxidants. Cool. Well closed. Store only if stabilized.
A harmful contamination of the air will be reached rather slowly on evaporation of this substance at 20 °C.

Dates

Modify: 2023-08-15
Cresswell et al. Catalytic, stereospecific syn-dichlorination of alkenes. Nature Chemistry, doi: 10.1038/nchem.2141, published online 12 January 2015 http://www.nature.com/nchem

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